molecular formula C26H28N4O8S2 B2450532 Dimethyl 2-{[(4-{[2,5-bis(methoxycarbonyl)anilino]carbothioyl}piperazino)carbothioyl]amino}terephthalate CAS No. 892271-47-5

Dimethyl 2-{[(4-{[2,5-bis(methoxycarbonyl)anilino]carbothioyl}piperazino)carbothioyl]amino}terephthalate

Cat. No. B2450532
CAS RN: 892271-47-5
M. Wt: 588.65
InChI Key: SDYMTIACOFVGMW-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including methoxycarbonyl groups, anilino groups, and carbothioyl groups. These groups are attached to a terephthalate backbone, which is a common component in many polymers .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The terephthalate backbone would provide rigidity to the molecule, while the methoxycarbonyl, anilino, and carbothioyl groups would add complexity and potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxycarbonyl groups could make it more polar, while the terephthalate backbone could contribute to its rigidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a monomer in polymer synthesis, its mechanism of action would involve reacting with other monomers to form a polymer chain .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of new materials or as a building block in the development of new drugs .

properties

IUPAC Name

dimethyl 2-[[4-[[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl]piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O8S2/c1-35-21(31)15-5-7-17(23(33)37-3)19(13-15)27-25(39)29-9-11-30(12-10-29)26(40)28-20-14-16(22(32)36-2)6-8-18(20)24(34)38-4/h5-8,13-14H,9-12H2,1-4H3,(H,27,39)(H,28,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYMTIACOFVGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

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